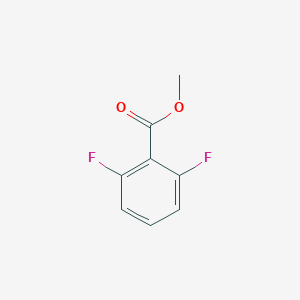
Methyl 2-chlorohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chlorohexanoate is a chemical compound that is used in various scientific research applications. This compound is also known as methyl 2-chlorocaproate and has the chemical formula C7H13ClO2. It is a colorless liquid with a fruity odor and is primarily used in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-chlorohexanoate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, such as esterification, transesterification, and condensation reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a skin and eye irritant and can cause respiratory irritation if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 2-chlorohexanoate in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of methyl 2-chlorohexanoate in scientific research. One area of interest is in the synthesis of novel esters for use in the fragrance and flavor industry. Another potential application is in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Métodos De Síntesis
Methyl 2-chlorohexanoate is synthesized through the reaction between 2-chloro-1-propanol and methyl acrylate in the presence of a catalyst. The reaction takes place at a temperature of around 100-110°C and under atmospheric pressure. The resulting product is then purified through distillation and recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2-chlorohexanoate is primarily used in scientific research for the synthesis of other chemicals. It is used in the production of various esters, which are used in the fragrance and flavor industry. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
14925-60-1 |
|---|---|
Fórmula molecular |
C7H13ClO2 |
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
methyl 2-chlorohexanoate |
InChI |
InChI=1S/C7H13ClO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |
Clave InChI |
ZKEGALQDZGNQIK-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)OC)Cl |
SMILES canónico |
CCCCC(C(=O)OC)Cl |
Otros números CAS |
14925-60-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



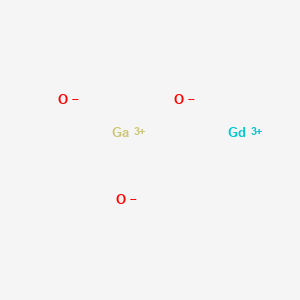
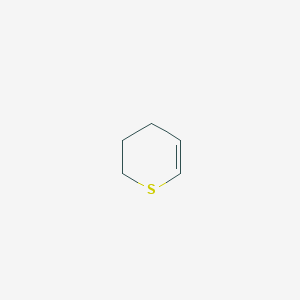

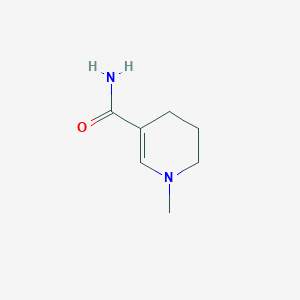

![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)
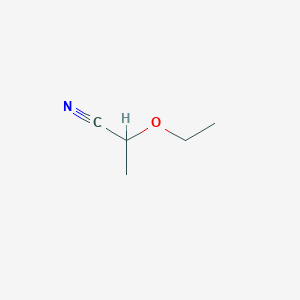

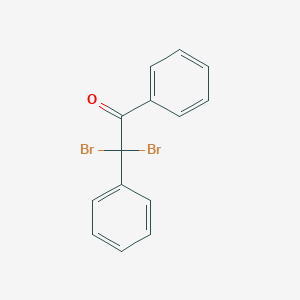

![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)
